Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate
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Overview
Description
Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamate group, a chlorinated phenyl ring, and a propyl-substituted phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(4-propylphenoxy)phenol with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbamates.
Scientific Research Applications
Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate
- Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate
- Methyl [3-chloro-4-(4-ethylphenoxy)phenyl]carbamate
Uniqueness
Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate is unique due to its specific structural features, such as the propyl-substituted phenoxy group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar carbamates.
Properties
CAS No. |
80199-25-3 |
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Molecular Formula |
C17H18ClNO3 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
methyl N-[3-chloro-4-(4-propylphenoxy)phenyl]carbamate |
InChI |
InChI=1S/C17H18ClNO3/c1-3-4-12-5-8-14(9-6-12)22-16-10-7-13(11-15(16)18)19-17(20)21-2/h5-11H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
FYRBDSTVMXOSOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(C=C(C=C2)NC(=O)OC)Cl |
Origin of Product |
United States |
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